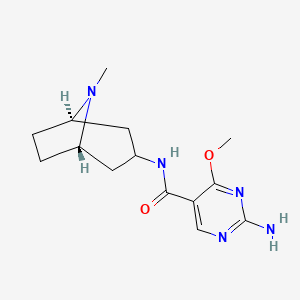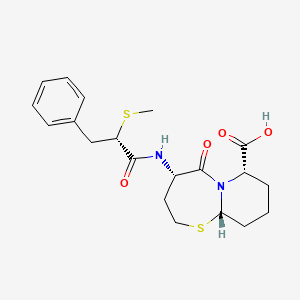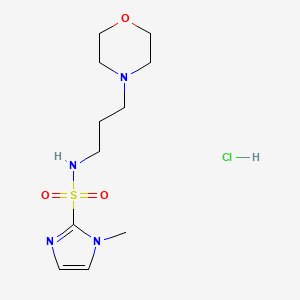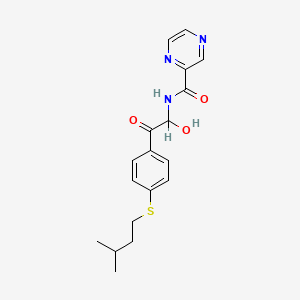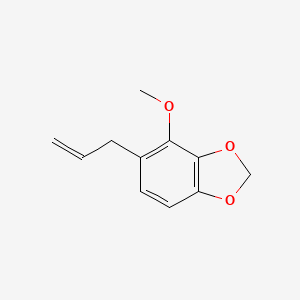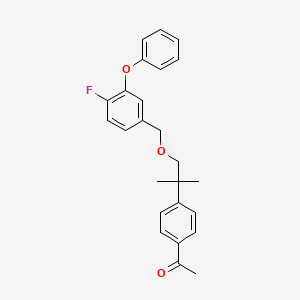
Ethanone, 1-(4-(1,1-dimethyl-2-((4-fluoro-3-phenoxyphenyl)methoxy)ethyl)phenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanone, 1-(4-(1,1-dimethyl-2-((4-fluoro-3-phenoxyphenyl)methoxy)ethyl)phenyl)- is a complex organic compound with a unique structure that includes a phenyl ring substituted with a dimethyl group, a fluoro group, and a phenoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(4-(1,1-dimethyl-2-((4-fluoro-3-phenoxyphenyl)methoxy)ethyl)phenyl)- typically involves multiple steps, including the formation of the phenyl ring and the introduction of the substituents. Common synthetic routes may include:
Formation of the Phenyl Ring: The phenyl ring can be synthesized through electrophilic aromatic substitution reactions, where a benzene ring is substituted with various groups using catalysts such as FeBr₃, AlCl₃, or ZnCl₂.
Introduction of Substituents: The dimethyl, fluoro, and phenoxy groups can be introduced through various reactions, including halogenation, alkylation, and etherification.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Ethanone, 1-(4-(1,1-dimethyl-2-((4-fluoro-3-phenoxyphenyl)methoxy)ethyl)phenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one of the substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halides, acids, bases
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
科学的研究の応用
Ethanone, 1-(4-(1,1-dimethyl-2-((4-fluoro-3-phenoxyphenyl)methoxy)ethyl)phenyl)- has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It may be used in the study of biological pathways and mechanisms, particularly those involving phenyl and fluoro groups.
Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific molecular pathways.
Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.
作用機序
The mechanism of action of Ethanone, 1-(4-(1,1-dimethyl-2-((4-fluoro-3-phenoxyphenyl)methoxy)ethyl)phenyl)- involves its interaction with specific molecular targets and pathways. The phenyl ring and its substituents can interact with enzymes, receptors, and other proteins, leading to various biological effects. The fluoro group, in particular, can enhance the compound’s binding affinity and specificity for certain targets .
類似化合物との比較
Similar Compounds
Ethanone, 1-(1,4-dimethyl-3-cyclohexen-1-yl)-: This compound has a cyclohexenyl group instead of a phenyl ring, leading to different chemical properties.
Uniqueness
Ethanone, 1-(4-(1,1-dimethyl-2-((4-fluoro-3-phenoxyphenyl)methoxy)ethyl)phenyl)- is unique due to its specific combination of substituents, including the fluoro and phenoxy groups. These groups confer distinct chemical and biological properties, making the compound valuable for various applications.
特性
CAS番号 |
83493-24-7 |
|---|---|
分子式 |
C25H25FO3 |
分子量 |
392.5 g/mol |
IUPAC名 |
1-[4-[1-[(4-fluoro-3-phenoxyphenyl)methoxy]-2-methylpropan-2-yl]phenyl]ethanone |
InChI |
InChI=1S/C25H25FO3/c1-18(27)20-10-12-21(13-11-20)25(2,3)17-28-16-19-9-14-23(26)24(15-19)29-22-7-5-4-6-8-22/h4-15H,16-17H2,1-3H3 |
InChIキー |
RGCKYCRWVGPTJA-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC=C(C=C1)C(C)(C)COCC2=CC(=C(C=C2)F)OC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


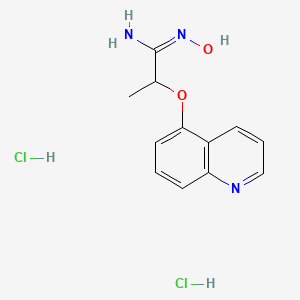

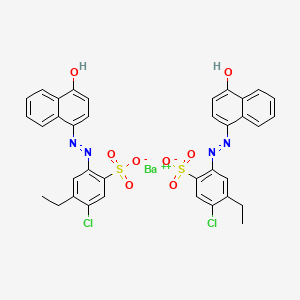


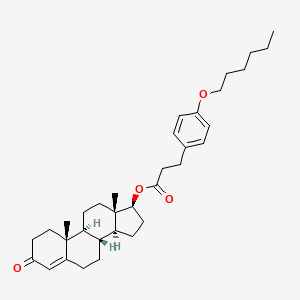

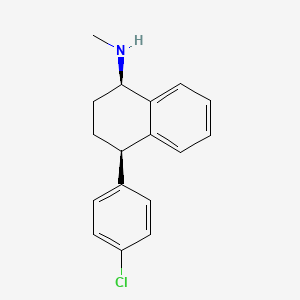
![(1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-48-[(octadecylamino)methyl]-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaene-52-carboxylic acid](/img/structure/B12769484.png)
